molecular formula C19H21Br2N B1436061 2,7-Dibromo-9-heptyl-9H-carbazole CAS No. 1173071-58-3

2,7-Dibromo-9-heptyl-9H-carbazole

Cat. No.: B1436061
CAS No.: 1173071-58-3
M. Wt: 423.2 g/mol
InChI Key: MLLYLIXYBBORGG-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-heptyl-9H-carbazole is a halogenated organic compound with the molecular formula C19H21Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound

Scientific Research Applications

2,7-Dibromo-9-heptyl-9H-carbazole has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in the study of biological systems and cellular processes.

  • Industry: It is employed in the production of advanced materials and electronic devices.

Safety and Hazards

2,7-Dibromo-9-heptyl-9H-carbazole may cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and wear protective gloves, eye protection, and face protection .

Future Directions

One of the most popular products made from 2,7-dibromocarbazole is PCDTBT, a well-known polymer semiconductor used for polymer solar cells . A good example of adjusting the solubility of the carbazole compounds by using 2,7-dibromocarbazole as the starting materials is the synthesis of 2,7-dibromo-9-heptadecanylcarbazole .

Biochemical Analysis

Biochemical Properties

2,7-Dibromo-9-heptyl-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through its bromine atoms and carbazole core. The bromine atoms can form halogen bonds with amino acid residues in proteins, while the carbazole core can participate in π-π interactions with aromatic amino acids. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied to understand its potential applications. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. The bromine atoms in this compound can form halogen bonds with amino acid residues, while the carbazole core can engage in π-π interactions with aromatic residues. These interactions can result in conformational changes in the target biomolecules, thereby modulating their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include sustained changes in gene expression and cellular metabolism, which can persist even after the compound has been removed from the experimental system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biochemical pathways. The presence of bromine atoms in this compound can influence its metabolic flux, affecting the levels of metabolites and the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular function. The localization of this compound can impact its activity, as it can interact with different biomolecules depending on its subcellular location .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole typically involves the bromination of carbazole derivatives. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and pressure. The reaction is often carried out in the dark to prevent the decomposition of bromine.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors equipped with advanced temperature and pressure control systems. The process is optimized to ensure high yield and purity of the final product. Continuous monitoring and quality control measures are implemented to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9-heptyl-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carbazole derivatives with higher oxidation states.

  • Reduction: Production of partially reduced carbazole derivatives.

  • Substitution: Introduction of various functional groups at the bromine-substituted positions.

Comparison with Similar Compounds

2,7-Dibromo-9-heptyl-9H-carbazole is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 2,7-Dibromo-9H-carbazole, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, and 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid. These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.

Properties

IUPAC Name

2,7-dibromo-9-heptylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYLIXYBBORGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173071-58-3
Record name 2,7-Dibromo-9-heptyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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